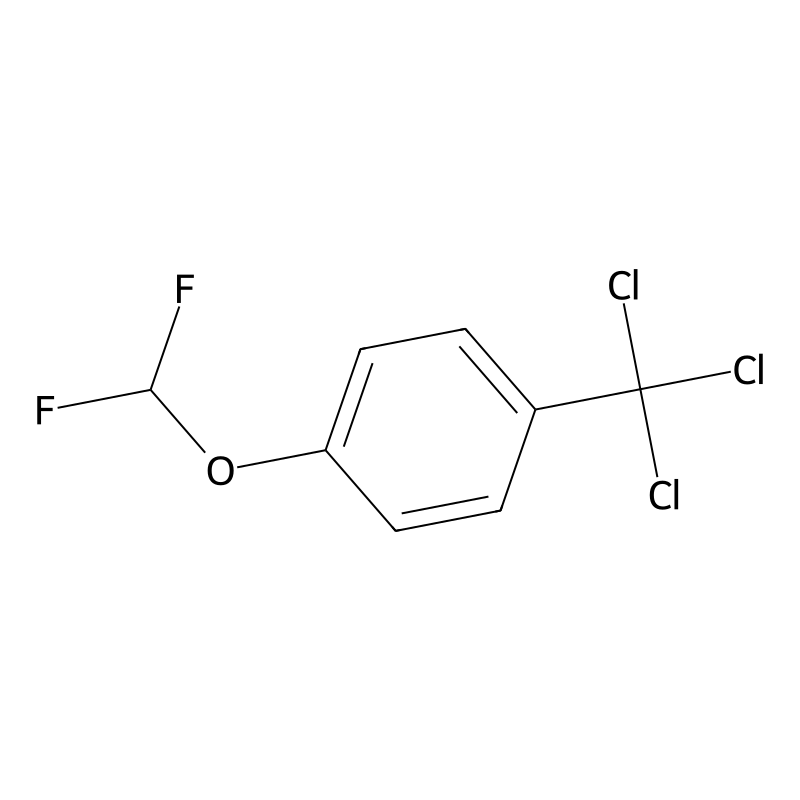

4-(Difluoromethoxy)benzotrichloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Difluoromethoxy)benzotrichloride is a colorless, viscous liquid with significant chemical reactivity, belonging to the family of benzotrichloride derivatives. Its molecular formula is with a molecular weight of 261.47 g/mol. The compound is characterized by the presence of a difluoromethoxy group and three chlorine atoms attached to a benzene ring, making it a highly reactive and versatile compound in organic synthesis.

Physical and Chemical Properties- Boiling Point: 209 °C

- Melting Point: -40 °C

- Density: 1.455 g/cm³

- Refractive Index: 1.469

- Solubility: Highly soluble in dichloromethane and chloroform; insoluble in water.

- Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by nucleophiles under appropriate conditions.

- Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups like the difluoromethoxy enhances the reactivity of the benzene ring towards electrophiles.

- Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of benzoic acid and hydrochloric acid .

Research indicates that 4-(Difluoromethoxy)benzotrichloride exhibits antimicrobial and antiviral properties. It has shown effectiveness in inhibiting the growth of certain bacteria and viruses, including HIV-1. Additionally, it has been investigated for its potential as an antitumor agent, suggesting its relevance in pharmaceutical development.

The synthesis of 4-(Difluoromethoxy)benzotrichloride typically involves several steps:

- Formation of p-(Difluoromethoxy)phenol: This precursor is reacted with thionyl chloride and phosphorus oxychloride.

- Chlorination: The resulting compound is then treated with aluminum trichloride to introduce the trichloromethyl group.

- Characterization: Analytical methods such as nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy are used to confirm the structure and purity of the synthesized compound.

Studies on the interactions of 4-(Difluoromethoxy)benzotrichloride with biological systems indicate its potential as a therapeutic agent. Its ability to inhibit viral replication and bacterial growth highlights its importance in medicinal chemistry. Further investigations into its mechanisms of action may provide insights into its efficacy as an antimicrobial or antiviral agent.

4-(Difluoromethoxy)benzotrichloride shares structural similarities with several other compounds, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Benzotrichloride (α,α,α-Trichlorotoluene) | Contains three chlorine atoms on a benzene ring | Lacks difluoromethoxy group; more stable |

| 1,3-Dichloro-5-(trichloromethyl)benzene | Two chlorine atoms at specific positions | Different chlorination pattern; less reactive |

| 2,4-Dichlorobenzotrichloride | Similar structure but different chlorine positions | Altered reactivity due to chlorine arrangement |

Uniqueness

The uniqueness of 4-(Difluoromethoxy)benzotrichloride lies in its specific arrangement of functional groups, particularly the difluoromethoxy substituent which enhances its reactivity compared to similar compounds. This distinctive feature contributes to its diverse applications in organic synthesis and materials science .